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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale and methodology
for using TCH-165, a novel proteasome assembly modulator, in combination with traditional
proteasome inhibitors. The protocols outlined below are intended to guide researchers in
investigating the potential synergistic anti-cancer effects of this combination therapy.

Introduction

TCH-165 is a small molecule that modulates the assembly of the 26S proteasome, leading to
an increased proportion of the 20S proteasome. This shift in equilibrium enhances the
degradation of intrinsically disordered proteins (IDPs), a class of proteins that includes several
oncoproteins like c-MYC, without requiring ubiquitination.[1][2][3][4] Proteasome inhibitors,
such as bortezomib and carfilzomib, function by directly inhibiting the catalytic activity of the
proteasome, leading to an accumulation of ubiquitinated proteins and the induction of
apoptosis in cancer cells.

The combination of TCH-165 with proteasome inhibitors presents a novel therapeutic strategy.
While proteasome inhibitors block the degradation of a broad range of proteins, TCH-165
selectively enhances the degradation of specific substrates by the 20S proteasome. This dual
approach may lead to a more potent and selective anti-cancer effect, potentially overcoming
resistance to proteasome inhibitors. Notably, studies have shown that the enhanced
degradation of proteins like c-MYC by TCH-165 can be blocked by the proteasome inhibitor
bortezomib, highlighting the interplay between these two classes of drugs.[1][4][5][6][7]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15574148?utm_src=pdf-interest
https://www.benchchem.com/product/b15574148?utm_src=pdf-body
https://www.benchchem.com/product/b15574148?utm_src=pdf-body
https://www.mdpi.com/2227-9059/10/5/938
https://pubmed.ncbi.nlm.nih.gov/35625675/
https://pubmed.ncbi.nlm.nih.gov/29897236/
https://www.biorxiv.org/content/10.1101/2020.08.24.265470.full
https://www.benchchem.com/product/b15574148?utm_src=pdf-body
https://www.benchchem.com/product/b15574148?utm_src=pdf-body
https://www.benchchem.com/product/b15574148?utm_src=pdf-body
https://www.mdpi.com/2227-9059/10/5/938
https://www.biorxiv.org/content/10.1101/2020.08.24.265470.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6241286/
https://www.biorxiv.org/content/10.1101/2020.08.24.265470v1.full.pdf
https://www.researchgate.net/figure/Enhanced-degradation-of-c-MYC-and-susceptibility-of-cancer-cells-to-the-proteasome_fig1_343854738
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Data Presentation

While direct quantitative synergy data (e.g., Combination Index values) for the combination of

TCH-165 and proteasome inhibitors are not extensively available in the public domain, the

following tables summarize the cytotoxic activity of TCH-165 as a single agent in various

cancer cell lines, including a bortezomib-resistant model. This data provides a baseline for

designing combination studies.

Table 1: Cytotoxicity of TCH-165 in Multiple Myeloma (MM) Cell Lines[1][6]

95%
) TCH-165 CC50 .
Cell Line Type Confidence Notes
(M)
Interval
RPMI-8226 Human MM 0.9 0.8-1.2
L363 Human MM 5.0 4.1-5.1
NCI-H929 Human MM 4.3 2.2-6.6
Human acute N
) Sensitive to
THP-1 (WT) monocytic - - )
. Bortezomib
leukemia
Human acute Acquired
THP-1 (BTZ-R) monocytic - - Bortezomib
leukemia Resistance

Table 2: Efficacy of TCH-165 in Primary Patient-Derived Multiple Myeloma Cells[6]

95%
. TCH-165 CC50 ) Bortezomib
Patient Sample Status Confidence
(M) CC50
Interval
Newly
) - 1.0 0.60-1.51 Not Reported
Diagnosed MM
Bortezomib-
Refractory MM 8.1 7.08-9.03 >50 uM

unresponsive
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Table 3: In Vivo Efficacy of TCH-165 and Bortezomib as Single Agents in a RPMI-8226
Xenograft Model[1]

Average Tumor % Tumor Growth
Treatment Group Dose and Schedule Volume (mm?) at Reduction vs.
Day 42 (+ SEM) Vehicle
Vehicle Control - 1253.4 (£ 371.86)
i 0.375 mg/kg, i.v.,
Bortezomib 771.41 (+ 129.35) ~38%
3x/week
100 mg/kg, oral
TCH-165 304.43 (x 49.50) ~76%

gavage, bid

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of TCH-
165 and proteasome inhibitors.

Protocol 1: Cell Viability Assay to Determine Synergy

This protocol is designed to assess the cytotoxic effects of TCH-165 and a proteasome inhibitor
(e.g., bortezomib) alone and in combination, allowing for the calculation of a Combination Index
(CI) to determine synergy (Cl < 1), additivity (CI = 1), or antagonism (CI > 1).

Materials:

Cancer cell lines of interest (e.g., RPMI-8226)

Complete culture medium

TCH-165

Proteasome inhibitor (e.g., Bortezomib)

96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit
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e Luminometer
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 pL of
complete culture medium.[1] Incubate for 24 hours at 37°C and 5% CO..

e Drug Preparation: Prepare stock solutions of TCH-165 and the proteasome inhibitor in a
suitable solvent (e.g., DMSO). Create a dose-response matrix by preparing serial dilutions of
both drugs.

e Drug Treatment: Treat the cells with TCH-165 and the proteasome inhibitor alone and in
combination at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

¢ Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[1]

 Viability Assessment: Equilibrate the plates to room temperature. Add 100 uL of CellTiter-
Glo® reagent to each well and incubate with shaking for 10 minutes at room temperature.[1]

o Data Acquisition: Measure the luminescent signal using a luminometer.

o Data Analysis: Calculate the percentage of cell viability for each treatment condition relative
to the vehicle control. Use software such as CompuSyn to calculate the Combination Index
(Cl) values based on the dose-response curves.

Protocol 2: Western Blot for c-MYC Degradation

This protocol allows for the visualization and quantification of c-MYC protein levels to confirm
that TCH-165 enhances its degradation and that this effect is blocked by proteasome inhibitors.

Materials:
e Cancer cell lines (e.g., RPMI-8226)
e TCH-165

e Proteasome inhibitor (e.g., Bortezomib)
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» RIPA buffer with protease inhibitors

o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

 PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk in TBST)
e Primary antibody against c-MYC

e Primary antibody for a loading control (e.g., B-actin or GAPDH)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

o Cell Treatment: Grow cells to ~80% confluency. For combination treatment, pre-treat cells
with the proteasome inhibitor (e.g., 5 UM bortezomib) for 1 hour before adding TCH-165 at
the desired concentration for an additional 4 hours.[8] Include single-agent and vehicle
controls.

e Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.

[8]

» Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE: Load equal amounts of protein (e.g., 20-30 ug) onto an SDS-PAGE gel and
perform electrophoresis.

e Western Blotting: Transfer the proteins to a PVDF membrane.
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» Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at
room temperature. Incubate with the primary anti-c-MYC antibody overnight at 4°C. Wash
the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at
room temperature.

o Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging
system.

e Analysis: Strip the membrane and re-probe with an antibody for a loading control to ensure
equal protein loading. Quantify the band intensities using densitometry software.

Protocol 3: Native PAGE and Western Blot for 20S and
26S Proteasome Levels

This protocol is used to analyze the relative abundance of the 20S and 26S proteasome
complexes following treatment with TCH-165.

Materials:

o HEK293T cells (or other suitable cell line)

e TCH-165

o Native PAGE lysis buffer

» Native PAGE gels and running buffer

 PVDF membrane

¢ Blocking buffer

e Primary antibodies against a 20S subunit (e.g., f5) and a 19S subunit (e.g., Rptl)
o HRP-conjugated secondary antibody

o Chemiluminescent substrate

¢ Imaging system
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Procedure:

e Cell Treatment: Treat HEK293T cells with various concentrations of TCH-165 (e.g., 3, 10, 30
pM) for 24 hours.[5]

e Cell Lysis: Lyse the cells in a native PAGE lysis buffer.

o Native PAGE: Load equal amounts of protein onto a native polyacrylamide gel and perform
electrophoresis under non-denaturing conditions.

o Western Blotting: Transfer the proteins to a PVDF membrane.

e Antibody Incubation: Block the membrane and then incubate with primary antibodies against
a 20S subunit and a 19S subunit to detect the different proteasome complexes (doubly-
capped 26S, singly-capped 26S, and free 20S).[5]

o Detection and Analysis: Proceed with secondary antibody incubation, detection, and analysis
as described in Protocol 2.

Mandatory Visualizations
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Caption: Mechanism of action of TCH-165 and proteasome inhibitors.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b15574148?utm_src=pdf-body-img
https://www.benchchem.com/product/b15574148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing
Start: Cancer Cell Culture

( )
'

Cncubate (e.g., 72h for viability,

4h for signaling)

/ Dojstrearm A%\
JC__J( )

S v

Click to download full resolution via product page

Caption: General experimental workflow for combination studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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